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Compound of Interest

Compound Name: Fenirofibrate

Cat. No.: B15586638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of

fenofibrate in key preclinical animal models: rats, mice, rabbits, and dogs. Fenofibrate, a

prodrug, is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid, which is

responsible for its lipid-lowering effects. Understanding the absorption, distribution, metabolism,

and excretion (ADME) of fenofibrate and fenofibric acid in these species is crucial for the non-

clinical development of new fenofibrate formulations and for translating preclinical findings to

human clinical trials.

Pharmacokinetic Parameters of Fenofibric Acid
The following tables summarize the key pharmacokinetic parameters of fenofibric acid following

oral administration of fenofibrate in various preclinical animal models. These parameters are

essential for comparing the bioavailability and disposition of fenofibrate across different species

and formulations.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats
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Formula
tion

Dose
(mg/kg)

Cmax
(µg/mL)

Tmax
(h)

AUC
(µg·h/m
L)

Half-life
(h)

Bioavail
ability
(%)

Referen
ce

Fenofibra

te

Powder

20
2.36 ±

0.34
4.0

17.72 ±

1.52
- - [1]

PVP

Nanosph

eres

20
6.73 ±

1.75
4.0

61.01 ±

14.66
- - [1]

HP-β-CD

Nanocor

puscles

20
6.46 ±

1.83
4.0

42.59 ±

11.55
- - [1]

Gelatin

Nanocap

sules

20
9.14 ±

2.47
4.0

96.80 ±

15.42
- - [1]

Fenofibra

te

Suspensi

on

20 - - 131.69 - - [2]

Liquid

Crystallin

e Cubic

Phase

20 - - 1435.73 - - [2]

JW322 20 - - - -

272.8

(relative

to

fenofibrat

e)

[3]

Choline

Fenofibra

te

4 - - - - 93.4 [4]
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Fenofibri

c Acid
4 - - - - 40.0 [4]

Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Rabbits

Formulation
Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h)
AUC₀₋∞
(µg·h/mL)

Reference

Pristine

Fenofibrate
Not Specified 16.84 4 514.8 ± 374 [5]

Tricor®

(Marketed)
Not Specified 23.18 4 654.6 ± 251 [5]

Fenofibrate

Nanocrystal

Oral Strip-

Film

Not Specified 37.6 3 931.26 [5]

Table 3: Pharmacokinetic Parameters of Fenofibric Acid in Dogs

Formulation
Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h)
AUC₀₋t
(µg·h/mL)

Reference

Lipanthyl®

(Immediate

Release)

50 1.221 10 19.336 [6]

Lipilfen®

(Sustained

Release)

50 0.654 12 12.996 [6]

Modified-

Release

Pellets (R1)

50 1.175 11 19.408 [6]

Modified-

Release

Pellets (R2)

50 2.486 12 38.878 [6]
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Note: Direct comparison of values between studies should be made with caution due to

differences in formulations, analytical methods, and experimental conditions.

Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic

studies. Below are generalized protocols for key experimental procedures cited in the literature.

Animal Models and Husbandry
Rats: Male Sprague-Dawley or Wistar rats are commonly used.

Mice: Male C57BL/6 or BALB/c mice are frequently employed.

Rabbits: New Zealand White rabbits are a common choice.

Dogs: Beagle dogs are a standard model in preclinical drug development.

Animals are typically housed in controlled environments with regulated light-dark cycles,

temperature, and humidity, with ad libitum access to standard chow and water, unless fasting is

required for the study.

Drug Administration
Oral gavage is the most common method for administering fenofibrate formulations in rodents.

Preparation of Dosing Formulation: Fenofibrate is often suspended in a vehicle such as olive

oil, 0.5% sodium carboxymethylcellulose (NaCMC), or water.[6][7] For nanoparticle

formulations, they may be reconstituted in distilled water.[2]

Gavage Procedure: A stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)

is used.[8] The animal is gently restrained, and the needle is carefully inserted into the

esophagus to deliver the formulation directly into the stomach.

Blood Sample Collection
Serial blood sampling is performed to characterize the plasma concentration-time profile of

fenofibric acid.
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Rats:

Jugular Vein Cannulation: A catheter is surgically implanted into the jugular vein for

repeated, stress-free blood collection.

Tail Vein Sampling: Small blood samples (e.g., 20-30 µL) can be collected from the lateral

tail vein.

Mice:

Submandibular Bleed: A facial vein is punctured with a lancet to collect a small blood drop.

[7]

Retro-orbital Sinus: Blood is collected from the venous sinus behind the eye using a

capillary tube. This is often a terminal procedure.

Cardiac Puncture: A terminal procedure where blood is collected directly from the heart.

Rabbits:

Marginal Ear Vein/Artery: The vessels in the ear are readily accessible for repeated blood

sampling.

Dogs:

Cephalic or Saphenous Vein: These veins are commonly used for venipuncture.

Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or

EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until

analysis.

Bioanalytical Method for Fenofibric Acid Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid

chromatography-tandem mass spectrometry (LC-MS/MS) are the standard methods for

quantifying fenofibric acid in plasma.

Sample Preparation:
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Protein Precipitation: An organic solvent like acetonitrile is added to the plasma sample to

precipitate proteins.

Liquid-Liquid Extraction: Fenofibric acid is extracted from the acidified plasma into an

organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[1]

Chromatographic Separation:

A C18 reversed-phase column is typically used for separation.

The mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate or formic

acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

Detection:

UV Detection: The absorbance is monitored at a wavelength of approximately 280-286

nm.[3]

MS/MS Detection: This method offers higher sensitivity and selectivity and is often used

for lower concentration samples.

Metabolic Pathways and Experimental Workflows
The metabolic fate of fenofibrate and the general workflow of a preclinical pharmacokinetic

study are visualized in the following diagrams.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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